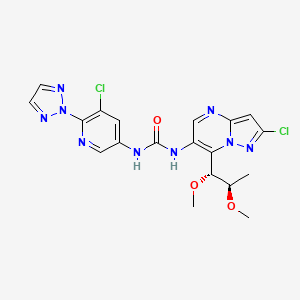![molecular formula C8H18O4 B609246 3-[2-(2-Methoxyethoxy)ethoxy]propan-1-ol CAS No. 100688-48-0](/img/structure/B609246.png)
3-[2-(2-Methoxyethoxy)ethoxy]propan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
m-PEG3-CH2-alcohol has a wide range of applications in scientific research, including:
Chemistry: Used as a linker in the synthesis of PROTACs and other complex molecules.
Biology: Employed in the study of protein degradation and cellular processes.
Medicine: Investigated for its potential in drug delivery systems and therapeutic applications.
Industry: Utilized in the production of various chemical products and materials
Wirkmechanismus
Target of Action
It’s worth noting that this compound is a polyethylene glycol (peg)-based molecule , and PEG-based molecules are generally known for their ability to modify protein function and stability.
Mode of Action
As a PEG-based molecule, it may interact with its targets by altering their physical and chemical environment, thereby influencing their function .
Pharmacokinetics
Peg-based compounds are generally known for their ability to improve the bioavailability of therapeutic agents .
Result of Action
As a PEG-based molecule, it may influence the stability and function of target proteins .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 3-[2-(2-Methoxyethoxy)ethoxy]propan-1-OL . Factors such as temperature, pH, and the presence of other molecules can affect the interaction of this compound with its targets .
Biochemische Analyse
Cellular Effects
It is possible that this compound could influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Transport and Distribution
Future studies could investigate any transporters or binding proteins it interacts with, as well as any effects on its localization or accumulation .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of m-PEG3-CH2-alcohol typically involves the reaction of methoxy polyethylene glycol with an appropriate alcohol derivative. The reaction conditions often include the use of catalysts and solvents to facilitate the reaction. For example, the reaction may be carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and a solvent like tetrahydrofuran (THF) or dimethyl sulfoxide (DMSO) .
Industrial Production Methods
In industrial settings, the production of m-PEG3-CH2-alcohol may involve large-scale batch reactions using similar reaction conditions as in laboratory synthesis. The process may be optimized for higher yields and purity, and may include additional steps such as purification through distillation or chromatography .
Analyse Chemischer Reaktionen
Types of Reactions
m-PEG3-CH2-alcohol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield aldehydes or carboxylic acids, while substitution can produce various derivatives with different functional groups .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
m-PEG3-alcohol: Similar structure but lacks the additional methylene group.
Tri(propylene glycol) methyl ether: Another PEG-based compound with similar properties.
Uniqueness
m-PEG3-CH2-alcohol is unique due to its specific structure, which provides optimal flexibility and solubility for use in PROTACs. Its ability to facilitate selective protein degradation makes it a valuable tool in various research and industrial applications .
Eigenschaften
IUPAC Name |
3-[2-(2-methoxyethoxy)ethoxy]propan-1-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18O4/c1-10-5-6-12-8-7-11-4-2-3-9/h9H,2-8H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBHPYEIJQRUYLB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOCCOCCCO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30760847 |
Source


|
| Record name | 3-[2-(2-Methoxyethoxy)ethoxy]propan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30760847 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
100688-48-0 |
Source


|
| Record name | 3-[2-(2-Methoxyethoxy)ethoxy]propan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30760847 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

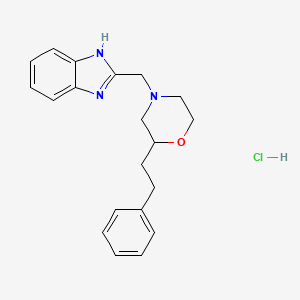
![4-[3-[4-[(R)-(3-fluorophenyl)-hydroxy-pyridin-2-ylmethyl]piperidin-1-yl]propoxy]benzonitrile](/img/structure/B609167.png)
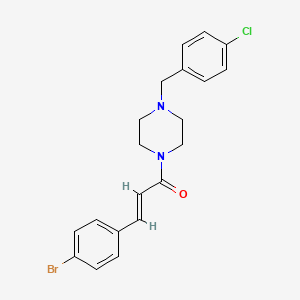
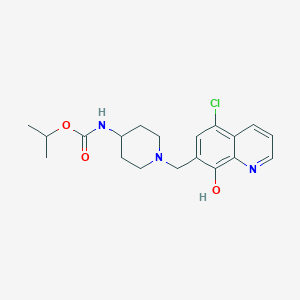
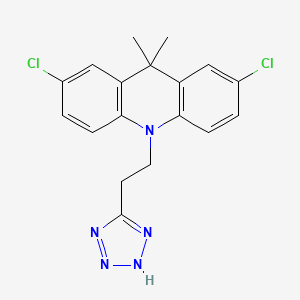

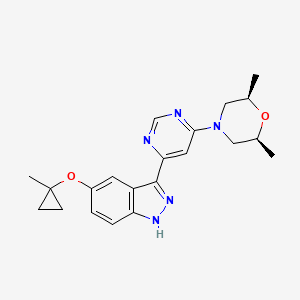

![3-(2-aminopropan-2-yl)-N-[(2R)-7-[(7-oxo-6,8-dihydro-5H-1,8-naphthyridin-4-yl)oxy]-1,2,3,4-tetrahydronaphthalen-2-yl]-5-(trifluoromethyl)benzamide;dihydrochloride](/img/structure/B609181.png)
![1-[2-chloro-7-[(1S)-1-methoxyethyl]pyrazolo[1,5-a]pyrimidin-6-yl]-3-[5-chloro-6-(pyrrolidine-1-carbonyl)pyridin-3-yl]urea](/img/structure/B609184.png)
